4-Chlorophthalazin-1-amine
Overview
Description
4-Chlorophthalazin-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis:
- Yatsenko et al. (2001) investigated the crystal structures of related compounds, focusing on the effect of the crystal environment on molecular electronic structure using X-ray single-crystal and powder data (Yatsenko, Chernyshev, Paseshnichenko, & Schenk, 2001).
Stereoselective Synthesis:
- Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a related hydrochloride compound, highlighting the key steps in the synthesis (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).
Synthesis of Novel Derivatives:
- Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives using 4-Chlorophthalazin-1-amine-related compounds (Abass, 2000).
NMR Spectra Analysis:
- Okovytyy et al. (2014) performed theoretical and experimental investigations on the conformational properties and NMR chemical shifts of related amines (Okovytyy, Kopteva, Voronkov, Sergeieva, Kapusta, Dmitrikova, & Leszczynski, 2014).
Palladium-Catalyzed Carbonylation:
- Marosvölgyi-Haskó et al. (2011) synthesized tetrahydrophthalazine and phthalamide derivatives via palladium-catalyzed carbonylation of iodoarenes, demonstrating the utility of this approach in producing derivatives of this compound (Marosvölgyi-Haskó, Petz, Takács, & Kollár, 2011).
Microwave Energy in Organic Synthesis:
- Abramovitch et al. (1991) studied the application of microwave energy in organic synthesis, including the amination of related compounds, showcasing a faster reaction process (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).
Anti-Proliferative Activity:
- Abouzid et al. (2012) synthesized and evaluated the anti-proliferative activity of new phthalazine derivatives, providing insights into the potential therapeutic applications of these compounds (Abouzid, Khalil, & Ahmed, 2012).
Dearomative syn-1,4-Diamination:
- Wertjes et al. (2018) reported a novel dearomative syn-1,4-diamination protocol using nonactivated arenes and amines, demonstrating a method that could be relevant for the functionalization of this compound (Wertjes, Okumura, & Sarlah, 2018).
Molecular-Crystal Structure:
- Litvinov et al. (1982) investigated the molecular-crystal structure of a closely related compound, contributing to the understanding of the structural aspects of similar amines (Litvinov, Struchkov, Bystrykh, Kitaev, & Buzykin, 1982).
Synthesis and Electrochemical Behavior:
- Shabbir et al. (2017) synthesized and characterized various aromatic amines, including studies on their electrochemical behavior, which may be relevant to the electrochemistry of this compound (Shabbir, Akhter, Ahmad, Ahmed, Bolte, & McKee, 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chlorophthalazin-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to be involved in the synthesis of phthalazine-based derivatives, which have shown potent cytotoxicity against certain cell types . The nature of these interactions is often complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have cytotoxic effects on HCT-116 cells, a type of human colon cancer cell . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Properties
IUPAC Name |
4-chlorophthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYLJLPFNAQRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423363 | |
Record name | 4-Chlorophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13580-86-4 | |
Record name | 4-Chlorophthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.